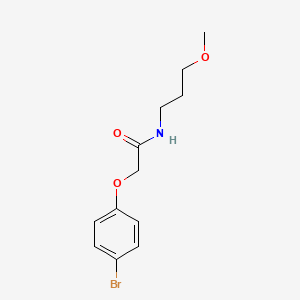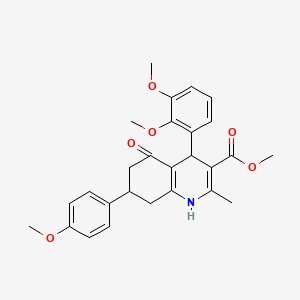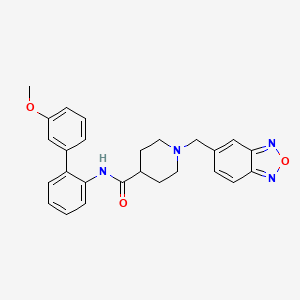
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents. It is a derivative of acetamide and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not very water-soluble, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be further investigated for its potential use as an anti-inflammatory, analgesic, and anticancer agent. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be used as a building block for the synthesis of new polymers and materials with unique properties. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be studied further for its potential use as a herbicide. Overall, the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has the potential to lead to the development of new drugs, materials, and agricultural products.
Méthodes De Synthèse
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 3-methoxypropylamine to form 2-(4-bromophenoxy)-N-(3-methoxypropyl)aniline. The aniline is then reacted with acetic anhydride to form the final product, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. The synthesis process is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been used as a building block for the synthesis of various polymers and materials. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been studied for its potential use as a herbicide.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWTSNVOQWPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-ethoxy-2-{[(2-phenylethyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5143516.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
![4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)